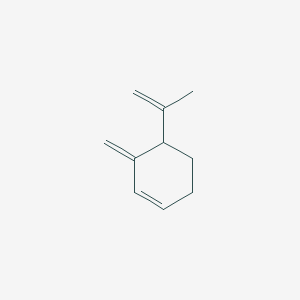![molecular formula C43H86N2O B14450507 N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide CAS No. 76282-14-9](/img/structure/B14450507.png)
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide is a synthetic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide typically involves the reaction of dioctadecylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve additional steps such as recrystallization and distillation to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amides and secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products for its conditioning properties.
Wirkmechanismus
The mechanism of action of N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearamidopropyl dimethylamine: Another compound with a long hydrophobic chain and an amide group, used in hair conditioners and personal care products.
N-[3-(Dimethylamino)propyl]methacrylamide: A compound with similar structural features but different functional groups, used in polymer synthesis and biomedical applications.
Uniqueness
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide is unique due to its specific combination of a long dioctadecyl chain and an amide group, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobic and reactive characteristics.
Eigenschaften
CAS-Nummer |
76282-14-9 |
|---|---|
Molekularformel |
C43H86N2O |
Molekulargewicht |
647.2 g/mol |
IUPAC-Name |
N-[3-(dioctadecylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C43H86N2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-45(41-37-38-44-43(46)42(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h3,5-41H2,1-2,4H3,(H,44,46) |
InChI-Schlüssel |
OPMQAUSFPAANIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCNC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)

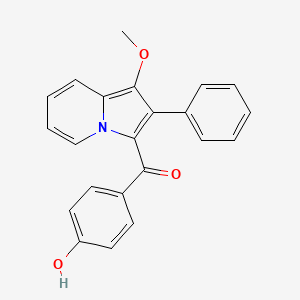
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
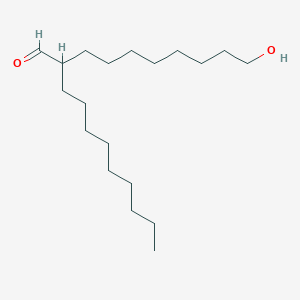

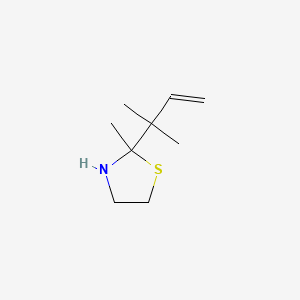

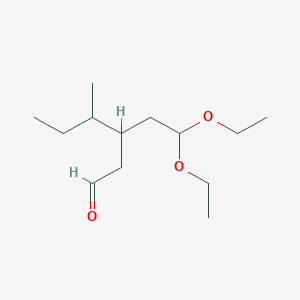


![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
